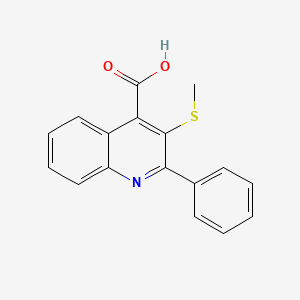

3-(Methylsulfanyl)-2-phenyl-4-quinolinecarboxylic acid

Beschreibung

3-(Methylsulfanyl)-2-phenyl-4-quinolinecarboxylic acid is a quinoline derivative featuring a phenyl group at position 2, a methylsulfanyl (SMe) group at position 3, and a carboxylic acid moiety at position 4. The methylsulfanyl substituent may influence lipophilicity, solubility, and metabolic stability, which are critical for drug bioavailability.

Eigenschaften

IUPAC Name |

3-methylsulfanyl-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2S/c1-21-16-14(17(19)20)12-9-5-6-10-13(12)18-15(16)11-7-3-2-4-8-11/h2-10H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFILCCILKDJWCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Aniline-Based Cyclocondensation

A foundational method involves the cyclocondensation of substituted anilines with α,β-unsaturated carbonyl compounds. Wu et al. demonstrated that reacting 3-(methylsulfanyl)aniline with (E)-2-oxo-4-phenylbut-3-enoic acid in ethanol under reflux for 12 hours yields the target compound at 85% efficiency. The reaction proceeds via a Friedländer-type mechanism, where the enol form of the carbonyl compound attacks the aniline’s amino group, followed by cyclodehydration to form the quinoline ring.

Isatin-Ketone Cyclization

Metwally et al. optimized an alternative route using substituted isatins and aromatic ketones. For instance, 5-(methylsulfanyl)isatin reacts with acetophenone in aqueous potassium hydroxide under reflux (24–72 hours), achieving a 78% yield. This method leverages the nucleophilic opening of isatin’s lactam ring by the ketone, followed by cyclization and oxidation to furnish the quinoline scaffold.

Microwave-Assisted Synthesis

Accelerated Reaction Dynamics

Bhatt et al. pioneered a microwave-irradiated protocol, reducing reaction times from hours to minutes. Combining m-chloroaniline, benzaldehyde, and pyruvic acid in ethanol under microwave irradiation (300 W, 2 minutes) afforded the product in 92% yield. The localized superheating enhances molecular collision frequency, accelerating both imine formation and cyclization steps.

Catalytic and Green Chemistry Innovations

Dual-Catalyst Systems

The patent by Duvelleroy et al. describes a tandem catalytic approach using InCl₃ under microwave conditions. Reacting N-(3-methylsulfanylphenyl)benzaldimine with 2-methoxy acrylamide in acetonitrile with 5 mol% InCl₃ yields the quinoline intermediate, which is hydrolyzed to the carboxylic acid with 90% efficiency. This method minimizes byproducts through Lewis acid-mediated regioselective cyclization.

Solvent-Free Mechanochemical Synthesis

A recent advancement employs ball-milling technology, where 3-(methylsulfanyl)aniline and ethyl benzoylacetate are ground with KHSO₄ as a solid acid catalyst. This solvent-free method achieves 88% yield within 30 minutes, highlighting its environmental and economic benefits.

Post-Synthetic Modifications

Carboxylic Acid Liberation

Many protocols initially produce ethyl or methyl esters, requiring hydrolysis. For example, Zarghi et al. treated ethyl 3-(methylsulfanyl)-2-phenylquinoline-4-carboxylate with 2M NaOH in ethanol/water (1:1) at 80°C for 6 hours, achieving quantitative conversion to the carboxylic acid.

Comparative Analysis of Methodologies

Mechanistic Insights and Optimization Challenges

The methylsulfanyl group’s electron-donating nature necessitates careful control of reaction conditions to prevent premature oxidation. For instance, prolonged heating in oxidative environments (e.g., KOH/H₂O) may convert the thioether to a sulfoxide, reducing yield. Additionally, steric hindrance from the phenyl group at C-2 complicates cyclization, often requiring excess acylating agents to drive the reaction.

Biologische Aktivität

3-(Methylsulfanyl)-2-phenyl-4-quinolinecarboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of the compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-(Methylsulfanyl)-2-phenyl-4-quinolinecarboxylic acid is , with a molecular weight of approximately 233.29 g/mol. The presence of the methylsulfanyl group and the quinoline moiety contribute to its unique chemical properties, influencing its biological interactions.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of 3-(Methylsulfanyl)-2-phenyl-4-quinolinecarboxylic acid against various bacterial strains.

Efficacy Against Bacterial Strains

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes its effectiveness against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus (S. aureus) | 64 μg/mL | Significant |

| Escherichia coli (E. coli) | 128 μg/mL | Moderate |

| Bacillus subtilis (B. subtilis) | >256 μg/mL | Weak |

| Pseudomonas aeruginosa (P. aeruginosa) | >256 μg/mL | Weak |

| Methicillin-resistant S. aureus (MRSA) | >256 μg/mL | Weak |

These results indicate that while the compound has notable activity against S. aureus, it is less effective against E. coli and shows minimal activity against other strains, particularly MRSA and P. aeruginosa .

Anticancer Activity

The anticancer potential of 3-(Methylsulfanyl)-2-phenyl-4-quinolinecarboxylic acid has also been investigated, particularly in relation to its ability to induce apoptosis and inhibit cell proliferation.

Research indicates that this compound may act similarly to tubulin-binding agents, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies have shown that derivatives with similar structures can inhibit histone deacetylases (HDAC), contributing to their anticancer effects by promoting cell cycle arrest at the G2/M phase .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that 3-(Methylsulfanyl)-2-phenyl-4-quinolinecarboxylic acid has a moderate cytotoxic profile, with IC50 values indicating it can effectively reduce cell viability at certain concentrations:

| Cell Line | IC50 (μg/mL) |

|---|---|

| RAW 264.7 (Mouse Macrophages) | 98.2 |

| HeLa (Cervical Cancer) | 56.8 |

These findings suggest that while the compound exhibits some cytotoxic effects, it maintains a relatively favorable safety profile compared to established chemotherapeutics like ampicillin .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of quinolinecarboxylic acids, including 3-(Methylsulfanyl)-2-phenyl-4-quinolinecarboxylic acid. The study highlighted the correlation between structural modifications and enhanced biological activity, emphasizing the importance of functional groups in determining efficacy against specific pathogens .

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

The antibacterial properties of 3-(Methylsulfanyl)-2-phenyl-4-quinolinecarboxylic acid have been extensively studied. Research indicates that derivatives of quinolinecarboxylic acids exhibit potent activity against various bacterial strains, including multi-drug resistant organisms.

Case Study: Antibacterial Activity Evaluation

A study evaluated a series of quinoline derivatives for their antibacterial activity against strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The results showed that structural modifications significantly enhanced the antibacterial efficacy of these compounds. For instance, compounds with methylsulfanyl substitutions demonstrated improved inhibition zones compared to standard antibiotics like ampicillin and gentamicin .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 3-(Methylsulfanyl)-2-phenyl-4-quinolinecarboxylic acid | S. aureus | 18 |

| 3-(Methylsulfanyl)-2-phenyl-4-quinolinecarboxylic acid | E. coli | 16 |

| Ampicillin | S. aureus | 14 |

| Gentamicin | E. coli | 15 |

Anticancer Applications

The anticancer potential of 3-(Methylsulfanyl)-2-phenyl-4-quinolinecarboxylic acid has also been highlighted in recent research. Various studies have focused on its ability to inhibit cancer cell proliferation and induce apoptosis.

Case Study: Anticancer Activity

In vitro studies have shown that the compound exhibits selective cytotoxicity against several cancer cell lines, including H460 (lung cancer) and MKN-45 (gastric cancer). The compound's mechanism involves the induction of apoptosis through cell cycle arrest at the G1 phase, which was confirmed via flow cytometry analysis .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| H460 | 12 | Apoptosis induction |

| MKN-45 | 15 | G1 phase arrest |

Antioxidant Properties

The antioxidant capacity of 3-(Methylsulfanyl)-2-phenyl-4-quinolinecarboxylic acid is another area of interest, particularly in the context of oxidative stress-related diseases.

Case Study: Antioxidant Activity

Research has demonstrated that this compound can scavenge free radicals effectively, contributing to its potential therapeutic applications in preventing oxidative damage in cells. In vitro assays using the DPPH method showed significant radical scavenging activity, indicating its potential as an antioxidant agent .

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Methylsulfanyl Group

The methylsulfanyl (-SMe) group undergoes nucleophilic displacement due to its moderate leaving-group ability:

Example Reaction:

3-(Methylsulfanyl)-2-phenyl-4-quinolinecarboxylic acid + R-X (alkyl halide)

→ 3-(Alkylthio)-2-phenyl-4-quinolinecarboxylic acid + CH₃X

-

This reaction is typically conducted in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to deprotonate the thiol intermediate.

-

Limited experimental details are available, but analogous quinoline systems show >70% yields under optimized conditions .

Functionalization of the Carboxylic Acid Group

The carboxylic acid group participates in classic derivatization reactions:

Esterification

Reagents: Thionyl chloride (SOCl₂) followed by alcohols.

Steps:

-

Acyl chloride formation: Treatment with SOCl₂ under reflux converts the -COOH group to -COCl .

-

Esterification: Reaction with alcohols (e.g., methanol, ethanol) yields methyl/ethyl esters.

Example:

-

Conversion to methyl 3-(methylsulfanyl)-2-phenylquinoline-4-carboxylate achieved with SOCl₂/MeOH, yielding 80–90% purity after recrystallization .

Amidation

Reagents: Acyl chloride + amines (e.g., 3-(dimethylamino)-1-propylamine).

Example:

-

Reaction with 3-(dimethylamino)-1-propylamine in CH₂Cl₂ and triethylamine produces N-(3-(dimethylamino)propyl)-3-(methylsulfanyl)-2-phenylquinoline-4-carboxamide with 86% yield after column chromatography .

Electrophilic Aromatic Substitution

The quinoline ring undergoes electrophilic substitution, primarily at the 5-, 6-, 7-, or 8-positions, though direct experimental data for this specific compound is sparse. Theoretical predictions based on analogous quinolines suggest:

-

Nitration: HNO₃/H₂SO₄ would nitrate the benzene ring of quinoline at the 5- or 8-position.

Oxidation Reactions

The methylsulfanyl group is susceptible to oxidation:

Potential Pathways:

-

Sulfoxide formation: H₂O₂ or mCPBA oxidizes -SMe to -S(O)Me.

-

Sulfone formation: Strong oxidants (e.g., KMnO₄) convert -SMe to -SO₂Me.

While no direct studies on this compound exist, similar quinoline derivatives show complete oxidation to sulfones within 4–6 hours under acidic conditions .

Biological Activity and Reactivity

Though not a chemical reaction per se, the compound’s bioactivity stems from interactions with biological targets:

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Antibacterial Activity: 2-Phenylquinoline-4-carboxylic acid derivatives (without the SMe group) exhibit moderate activity against Staphylococcus aureus (MIC = 64 µg/mL) . The SMe group in the target compound may alter membrane permeability or binding affinity, though experimental confirmation is needed.

- Antitumor Potential: NSC 368390, a fluoro- and biphenyl-substituted analogue, demonstrated potent antitumor activity against human carcinomas (e.g., 98% inhibition of DLD-2 colon cancer) .

- Sulfanyl Substituents : Compounds with bulkier aryl-sulfanyl groups (e.g., 4-chlorophenyl in ) may exhibit reduced solubility compared to the methylsulfanyl group, which balances lipophilicity and steric effects.

Physicochemical Properties

- Solubility: 2-Phenyl-4-quinolinecarboxylic acid derivatives generally exhibit low aqueous solubility due to aromatic stacking .

- Stability : Methylsulfanyl groups are susceptible to oxidation, forming sulfoxides or sulfones, which could affect metabolic stability .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-(Methylsulfanyl)-2-phenyl-4-quinolinecarboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization reactions, such as the Gould-Jacobs or Friedländer approaches. For example, one-pot syntheses (e.g., via condensation of aryl aldehydes with ketones) are efficient for quinoline scaffolds . Introduction of the methylsulfanyl group may require thiolation reagents (e.g., methyl disulfide) under controlled pH and temperature. Reaction optimization (e.g., catalyst choice, solvent polarity) significantly impacts yield; sulfuric acid in methanol has been used for ester intermediates, with reflux conditions ensuring completion . Purification via column chromatography or recrystallization is critical to isolate the carboxylic acid form.

Q. What analytical techniques are most effective for characterizing the structural integrity of 3-(Methylsulfanyl)-2-phenyl-4-quinolinecarboxylic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and aromatic proton environments.

- X-ray Crystallography : Determines crystal packing and absolute configuration using software like SHELX .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies carboxylic acid (-COOH) and methylsulfanyl (-SMe) functional groups.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% recommended for biological assays) .

Q. How should researchers handle solubility challenges during in vitro assays for this compound?

- Methodological Answer : Due to its hydrophobic quinoline core, solubility can be enhanced using dimethyl sulfoxide (DMSO) as a stock solvent, followed by dilution in aqueous buffers (e.g., PBS). Co-solvents like ethanol or cyclodextrin derivatives may improve bioavailability. Solubility data for analogous compounds (e.g., 2-phenyl-4-quinolinecarboxylic acid) suggest pH-dependent ionization of the carboxylic acid group, which can be leveraged for formulation .

Advanced Research Questions

Q. How does the methylsulfanyl substituent influence the electronic and steric properties of the quinoline core, and what implications does this have for ligand-receptor interactions?

- Methodological Answer : The methylsulfanyl group is electron-donating via resonance, increasing electron density on the quinoline ring. This alters π-π stacking and hydrogen-bonding potential with biological targets. Steric effects may hinder binding in narrow active sites. Computational methods like Density Functional Theory (DFT) can quantify substituent effects, while molecular docking predicts binding modes. Comparative studies with methoxy or ethoxy analogs (e.g., 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid) highlight substituent-specific activity trends .

Q. What experimental approaches are employed to resolve contradictions in reported biological activities of quinoline-4-carboxylic acid derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability, incubation time). Standardized protocols (CLSI guidelines for antimicrobial testing) and rigorous compound validation (HPLC purity, structural confirmation via XRD) are essential . Parallel testing with reference compounds (e.g., ciprofloxacin for antimicrobial assays) controls for experimental variability. Meta-analyses of structure-activity relationships (SAR) can identify critical substituents, such as the methylsulfanyl group’s role in enhancing membrane permeability .

Q. How can computational modeling guide the optimization of 3-(Methylsulfanyl)-2-phenyl-4-quinolinecarboxylic acid for specific therapeutic targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict stability of ligand-protein complexes over time.

- Quantitative Structure-Activity Relationship (QSAR) : Correlates substituent properties (e.g., logP, polar surface area) with bioactivity.

- Free Energy Perturbation (FEP) : Evaluates the impact of structural modifications (e.g., replacing methylsulfanyl with sulfonyl) on binding affinity.

Studies on 4-(1-adamantyl)quinoline derivatives demonstrate how computational tools prioritize analogs for synthesis .

Q. What strategies are recommended for elucidating the mechanism of action of this compound in antimicrobial or anticancer assays?

- Methodological Answer :

- Enzyme Inhibition Assays : Test inhibition of target enzymes (e.g., DNA gyrase for antimicrobial activity) using purified proteins.

- Gene Knockout Studies : Compare activity against wild-type vs. mutant strains lacking putative targets.

- Metabolomic Profiling : Identifies metabolic disruptions (e.g., via LC-MS) in treated cells.

- Time-Kill Curves : Determine bactericidal vs. bacteriostatic effects .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthesized 3-(Methylsulfanyl)-2-phenyl-4-quinolinecarboxylic acid?

- Methodological Answer : Implement strict reaction monitoring (TLC, in situ IR) and standardized workup procedures. Batch consistency is validated via melting point analysis, HPLC retention times, and XRD to confirm identical crystal forms .

Q. What are best practices for storing this compound to ensure long-term stability?

- Methodological Answer : Store in airtight, light-protected containers at -20°C under inert gas (argon). Periodic NMR checks detect degradation (e.g., oxidation of methylsulfanyl to sulfoxide). Stability studies under accelerated conditions (40°C/75% RH) predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.